molecular formula C9H18N2O3 B1446719 Tert-butyl N-[(3-hydroxyazetidin-3-YL)methyl]carbamate CAS No. 1035351-07-5

Tert-butyl N-[(3-hydroxyazetidin-3-YL)methyl]carbamate

Cat. No. B1446719
M. Wt: 202.25 g/mol
InChI Key: MVFWQSPXPWBTKA-UHFFFAOYSA-N
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Description

“Tert-butyl N-[(3-hydroxyazetidin-3-YL)methyl]carbamate” is a chemical compound with the CAS Number: 1035351-07-5 . It has a molecular weight of 202.25 and its IUPAC name is tert-butyl ((3-hydroxyazetidin-3-yl)methyl)carbamate . The compound is a white solid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H18N2O3/c1-8(2,3)14-7(12)11-6-9(13)4-10-5-9/h10,13H,4-6H2,1-3H3,(H,11,12) . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound is a white solid . It should be stored at 0-8°C .

Scientific Research Applications

Synthesis and Pharmacological Activity

  • Tert-butyl N-[(3-hydroxyazetidin-3-YL)methyl]carbamate and its derivatives have been studied for their synthesis and pharmacological properties. For example, compounds related to this chemical structure have been evaluated for their antiarrhythmic and hypotensive properties. One such compound showed strong hypotensive action, and another demonstrated antiarrhythmic activity comparable to Propranolol (Chalina, Chakarova, & Staneva, 1998).

Role in Chemical Synthesis

  • Tert-butyl N-[(3-hydroxyazetidin-3-YL)methyl]carbamate plays a significant role as an intermediate in chemical synthesis processes. For instance, it has been used in the synthesis of (R)-tert-butyl benzyl(1-((tert-butyldimethylsilyl)oxy)but-3-yn-2-yl)carbamate, which is an intermediate in producing natural product jaspine B. Jaspine B has shown cytotoxic activity against human carcinoma cell lines (Tang et al., 2014).

Importance in Chiral Synthesis

  • The compound and its derivatives are crucial in the enantioselective synthesis of various amino acids and their derivatives. For instance, 3-Aminopropanoic acid derivatives have been prepared enantioselectively using tert-butyl bromoacetate, which is closely related to tert-butyl N-[(3-hydroxyazetidin-3-YL)methyl]carbamate (Arvanitis et al., 1998).

Application in Crystallography

  • Its derivatives have been used in studies focused on crystal structures, highlighting the importance of this compound in understanding molecular architecture and interactions. For example, studies on carbamate derivatives have elucidated the nature of molecular interactions and the formation of three-dimensional architectures in crystals (Das et al., 2016).

Safety And Hazards

The compound has been classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements include H302, indicating that it is harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing hands and face thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), and others .

properties

IUPAC Name

tert-butyl N-[(3-hydroxyazetidin-3-yl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O3/c1-8(2,3)14-7(12)11-6-9(13)4-10-5-9/h10,13H,4-6H2,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVFWQSPXPWBTKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CNC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl N-[(3-hydroxyazetidin-3-YL)methyl]carbamate

CAS RN

1035351-07-5
Record name tert-butyl N-[(3-hydroxyazetidin-3-yl)methyl]carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl N-[(3-hydroxyazetidin-3-YL)methyl]carbamate
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Tert-butyl N-[(3-hydroxyazetidin-3-YL)methyl]carbamate
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Tert-butyl N-[(3-hydroxyazetidin-3-YL)methyl]carbamate
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Citations

For This Compound
1
Citations
Y Arai, Y Kiyotsuka, M Nagamochi, K Oyama… - Bioorganic & Medicinal …, 2022 - Elsevier
We report the discovery of a series of novel zwitterionic hPTHR1 antagonists. Optimization of lead compound 2 led to 4-[[1-[4-(2,9-dichloro-5,5-dimethyl-6-oxo-pyrido[2,3–d][1]…
Number of citations: 1 www.sciencedirect.com

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